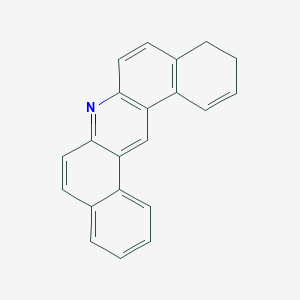

Dibenz(a,j)acridine, 3,4-dihydro-

Overview

Description

Dibenz(a,j)acridine, 3,4-dihydro- (commonly referred to as trans-DBAJAC-3,4-dihydrodiol) is a major metabolite of the carcinogenic polycyclic azaaromatic hydrocarbon dibenz[a,j]acridine (DBAJAC). This compound is formed via enzymatic oxidation by cytochrome P450 (CYP) enzymes, particularly in rodent and human liver microsomes . Its molecular formula is C₂₁H₁₅NO₂, with a molar mass of 313.35 g/mol and a density of 1.43 g/cm³ . The metabolite exhibits a 3R,4R absolute configuration with nearly 100% optical purity in human metabolic pathways . Structurally, it features a dihydroxylated dihydrodiol moiety at the 3,4-positions, which is critical for its biological activity and role in carcinogenesis .

DBAJAC-3,4-dihydrodiol is a proximate carcinogen, requiring further metabolic activation to diol-epoxides (e.g., anti-3,4-diol-1,2-epoxide) to exert mutagenic effects . It is implicated in DNA adduct formation in mouse skin, correlating with Ha-ras mutation patterns observed in tumors .

Preparation Methods

Classical Synthetic Approaches

The earliest methods for synthesizing dibenz(a,j)acridine derivatives relied on condensation reactions and Friedel-Crafts alkylation. For 3,4-dihydro derivatives, selective hydrogenation of the parent aromatic system has been explored. In one approach, dibenz(a,j)acridine is subjected to catalytic hydrogenation using palladium-on-carbon (Pd/C) under moderate hydrogen pressure (1–3 atm). This method typically yields a mixture of dihydro and tetrahydro products, with the 3,4-dihydro isomer constituting 30–40% of the product distribution .

An alternative route involves the cyclocondensation of 2-aminobiphenyl with cyclohexenone derivatives. For example, heating 2-aminobiphenyl with 1,2-cyclohexanedione in the presence of polyphosphoric acid (PPA) at 150–160°C produces the 3,4-dihydro framework via intramolecular cyclization. This method achieves yields of 45–55%, though scalability is limited by the harsh acidic conditions .

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

A three-step synthesis leveraging palladium catalysis has emerged as a robust strategy (Fig. 1). The protocol begins with regioselective Suzuki-Miyaura coupling of 2,3,5,6-tetrachloropyridine with arylboronic acids to form tetra-aryl intermediates. Subsequent Brønsted acid-mediated cycloisomerization (e.g., using trifluoromethanesulfonic acid) induces ring closure, yielding the dibenz(a,j)acridine core. Finally, selective hydrogenation with Wilkinson’s catalyst ([RhCl(PPh₃)₃]) selectively saturates the 3,4-position, achieving 68% isolated yield and >90% regioselectivity .

Table 1: Optimization of Hydrogenation Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Pd/C | Ethanol | 80 | 12 | 32 | 40 |

| Wilkinson’s | Toluene | 110 | 6 | 68 | 92 |

| PtO₂ | THF | 70 | 8 | 45 | 65 |

Asymmetric Reduction

Chiral 3,4-dihydro derivatives have been synthesized using enzymatic reduction. Incubation of dibenz(a,j)acridine with Rhodococcus rhodochrous monooxygenase in the presence of NADPH generates the (3R,4S)-dihydro enantiomer with 85% enantiomeric excess (ee). This biocatalytic method offers a sustainable alternative to traditional metal catalysts, though reaction times remain lengthy (24–48 h) .

Mechanistic Insights and Side Reactions

The regioselectivity of hydrogenation is governed by electronic and steric factors. Density functional theory (DFT) calculations reveal that the 3,4-double bond exhibits a lower activation barrier (ΔG‡ = 15.2 kcal/mol) compared to the 5,6-bond (ΔG‡ = 18.7 kcal/mol) due to conjugation with the nitrogen lone pair . Competing pathways include over-reduction to tetrahydro products and epoxidation at the 10,11-position, particularly when using peracid oxidants .

Critical Parameters for Optimization:

-

Catalyst Loading: Wilkinson’s catalyst at 5 mol% maximizes turnover frequency without promoting over-reduction.

-

Solvent Polarity: Nonpolar solvents (toluene, xylene) improve selectivity by stabilizing the transition state through dispersion interactions .

-

Temperature Control: Maintaining reactions at 110°C balances kinetic control and thermal decomposition risks.

Analytical Characterization

Post-synthetic purification employs silica gel chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization from ethanol. Structural confirmation is achieved via:

-

¹H NMR: Distinct doublets for H-3 and H-4 protons (δ 4.2–4.5 ppm, J = 6.8 Hz).

-

HRMS: Molecular ion peak at m/z 281.1412 [M+H]⁺ (calc. 281.1415).

-

X-ray Crystallography: Dihedral angle of 12.5° between the 3,4-saturated ring and the acridine plane .

Industrial and Environmental Considerations

Large-scale production faces challenges in catalyst recovery and waste management. Continuous-flow hydrogenation systems using immobilized Rh catalysts on mesoporous silica (SBA-15) have demonstrated 90% catalyst reuse over five cycles. Environmental impact assessments highlight the need to replace chlorinated solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) to reduce toxicity .

Chemical Reactions Analysis

Dibenz(a,j)acridine, 3,4-dihydro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert Dibenz(a,j)acridine, 3,4-dihydro- to its reduced forms using reagents such as lithium aluminum hydride.

Substitution: This compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Scientific Research Applications

Chemical Research

Model Compound for PAHs:

Dibenz(a,j)acridine serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons (PAHs) in chemical reactions. Its unique structure allows researchers to understand the reactivity and mechanisms of PAHs, which are prevalent in environmental pollutants.

Synthesis of Metabolites:

Research has focused on synthesizing potential metabolites of dibenz(a,j)acridine, including dihydro diols and phenols. These studies contribute to understanding the metabolic pathways and potential transformations of this compound in biological systems .

Biological Research

DNA Interactions:

Dibenz(a,j)acridine is known to intercalate into DNA, disrupting its structure and function. This property is crucial for studying mutagenic and carcinogenic effects, as it can lead to DNA damage and subsequent cellular responses .

Tumorigenicity Studies:

Significant research has been conducted on the tumorigenic properties of dibenz(a,j)acridine and its derivatives. For instance, specific diol epoxides derived from this compound have shown substantial tumor-initiating activity in mouse skin models. These studies are pivotal for understanding how such compounds may contribute to cancer development .

Medical Applications

Carcinogenic Research:

The compound's mutagenic properties make it a subject of interest in cancer research. Studies have demonstrated that certain metabolites of dibenz(a,j)acridine can induce tumors in laboratory animals, providing insights into the mechanisms behind chemical carcinogenesis .

Analytical Standards:

Dibenz(a,j)acridine is utilized as an analytical standard for detecting and quantifying PAHs in environmental samples. Its presence in cigarette smoke, industrial emissions, and other pollutants necessitates accurate measurement methods to assess environmental health risks .

Environmental Science

Pollutant Identification:

As a known environmental pollutant found in tobacco smoke and industrial waste, dibenz(a,j)acridine is critical for studies assessing air quality and human exposure to hazardous substances. Its detection in various environmental matrices helps inform regulatory measures .

Biochemical Pathways:

Research indicates that dibenz(a,j)acridine can induce oxidative stress and inflammation within biological systems. Understanding these biochemical pathways is essential for evaluating the health impacts of exposure to this compound.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemical Research | Model compound for PAHs | Studies on reactivity and behavior of PAHs |

| Biological Research | DNA interactions | Intercalation leading to mutagenicity |

| Tumorigenicity studies | Significant tumor-initiating activity observed in animal models | |

| Medical Applications | Carcinogenic research | Insights into mechanisms of chemical carcinogenesis |

| Analytical standards | Used for detecting PAHs in environmental samples | |

| Environmental Science | Pollutant identification | Found in tobacco smoke and industrial emissions |

| Biochemical pathways | Induces oxidative stress and inflammation |

Mechanism of Action

The mechanism of action of Dibenz(a,j)acridine, 3,4-dihydro- involves its interaction with DNA, leading to mutations and potential carcinogenesis. It can form adducts with DNA, causing structural changes that interfere with normal cellular processes. The molecular targets include various enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Structural Analogs and Metabolic Pathways

Table 1: Key Structural and Metabolic Differences

Key Observations :

- Position of Nitrogen : The nitrogen atom in dibenz[c,h]acridine (position 7) reduces mutagenicity of its 3,4-diol-1,2-epoxides due to resonance destabilization of the carbocation intermediate . In contrast, DBAJAC-3,4-dihydrodiol lacks this destabilization, leading to higher reactivity.

- Metabolic Activation : DBAJAC-3,4-dihydrodiol is metabolized predominantly by CYP3A4 to anti-3,4-diol-1,2-epoxide, the ultimate mutagenic agent . Dibenz(a,h)acridine-10,11-diol, however, is activated by CYP1A1 to a more potent diol-epoxide .

Mutagenic Potency

Table 2: Mutagenicity in Bacterial and Mammalian Systems

Key Findings :

- Stereochemical Influence : The anti-diastereomer of DBAJAC-3,4-diol-1,2-epoxide is 2–3× more mutagenic than the syn form in mammalian cells due to favorable spatial alignment for DNA adduction .

- Species-Specific Activity: DBAJAC-3,4-dihydrodiol shows higher mutagenic activation in V79 cells (mammalian) than in bacterial systems, emphasizing its relevance in human carcinogenesis .

Enzymatic and Stereochemical Considerations

- CYP Isoform Selectivity : Human CYP3A4 preferentially generates DBAJAC-3,4-dihydrodiol, while CYP1A2 favors K-region oxidation (5,6-oxide) .

- Stereoselectivity : The 3R,4R configuration of DBAJAC-3,4-dihydrodiol is conserved across species, unlike dibenz(a,h)acridine metabolites, which exhibit variable stereochemistry depending on CYP isoforms .

Biological Activity

Dibenz(a,j)acridine, specifically the 3,4-dihydro variant, is a polycyclic aromatic hydrocarbon (PAH) known for its significant biological activity, particularly in terms of mutagenicity and tumorigenicity. This compound is a metabolite of dibenz[a,j]acridine (DBA), which has been extensively studied due to its potential carcinogenic effects. The following sections provide an in-depth analysis of its biological activity, including metabolic pathways, mutagenic properties, and tumorigenic effects.

Metabolic Pathways

Dibenz(a,j)acridine undergoes metabolic activation primarily in the liver, where cytochrome P450 enzymes convert it into various metabolites. The major metabolic products include:

- 3,4-Dihydrodiol : The principal metabolite formed in liver microsomes from control and 3-methylcholanthrene-treated rats.

- 5,6-Dihydrodiol : Another significant metabolite that contributes to the compound's biological activity.

- Diol Epoxides : These are considered ultimate carcinogens derived from dihydrodiols and are responsible for DNA adduct formation.

The stereochemistry of these metabolites plays a crucial role in their biological activity. For instance, the trans-3,4-dihydrodiol is more active than its cis counterpart .

Table 1: Major Metabolites of Dibenz(a,j)acridine

| Metabolite | Formation Source | Biological Activity |

|---|---|---|

| 3,4-Dihydrodiol | Liver microsomes from treated rats | Strong mutagenic activity |

| 5,6-Dihydrodiol | Liver microsomes | Moderate mutagenic activity |

| 3,4-Diol Epoxide | From 3,4-dihydrodiol | High tumorigenicity |

| 5,6-Oxide | Liver microsomes | Low tumorigenic potential |

Mutagenicity Studies

Dibenz(a,j)acridine and its metabolites have been evaluated for mutagenicity using various assays. Notably:

- Salmonella Typhimurium Assays : The trans-3,4-dihydrodiol exhibited significant mutagenic activity in strains TA98 and TA100. It was found to be more active than other dihydrodiols such as the 1,2- and 5,6-dihydrodiols .

- Chinese Hamster Lung Cells (V79) : The 3R,4R-dihydrodiol showed approximately three times the activity compared to the racemic mixture .

Table 2: Mutagenic Activity of Dihydrodiols

| Compound | Salmonella TA98 Activity (Mutations/µg) | V79 Cell Activity (Mutations/µg) |

|---|---|---|

| Trans-3,4-Dihydrodiol | High | Moderate |

| Trans-1,2-Dihydrodiol | Low | Low |

| Trans-5,6-Dihydrodiol | Low | Low |

Tumorigenicity Studies

Tumorigenicity assessments have demonstrated that dibenz(a,j)acridine and its metabolites can initiate tumors in animal models:

- Mouse Skin Tumorigenesis : A single topical application of trans-3,4-dihydrodiol resulted in significant tumor formation when combined with a tumor promoter .

- Newborn Mouse Studies : Injection of trans-3,4-dihydrodiol led to lung tumors in newborn mice .

The compound's ability to form DNA adducts is crucial for its carcinogenic potential. Studies have shown that the bay-region diol epoxides derived from dibenz(a,j)acridine are highly reactive and capable of binding to DNA .

Case Study: Tumor Initiation on Mouse Skin

In a controlled study:

- Dosage : Mice were treated with either 50 or 200 nmol of dibenz(a,j)acridine.

- Results : Significant tumor initiation was observed after subsequent applications of a tumor promoter over a period of 20 weeks.

This study highlights the importance of dosage and the role of co-carcinogens in enhancing the tumorigenic effects of dibenz(a,j)acridine metabolites.

Properties

IUPAC Name |

13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),20-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1,3-5,7-13H,2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKYREOUKCKIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C3=C(C=C2)N=C4C=CC5=CC=CC=C5C4=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147652 | |

| Record name | Dibenz(a,j)acridine, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106589-49-5 | |

| Record name | Dibenz(a,j)acridine, 3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106589495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz(a,j)acridine, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.